
1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxycyclohexyl)amino)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxycyclohexyl)amino)ethan-1-one is a synthetic organic compound that belongs to the class of substituted phenyl ethanones This compound is characterized by the presence of an amino group, dichloro-substituted phenyl ring, and a hydroxycyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxycyclohexyl)amino)ethan-1-one typically involves multi-step organic reactions. One possible route includes:
Nitration: Starting with a phenyl ring, nitration can introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Halogenation: Chlorine atoms are introduced via halogenation reactions using reagents like chlorine gas or N-chlorosuccinimide.
Amination: The hydroxycyclohexyl group is introduced through an amination reaction, where the amino group reacts with a cyclohexanone derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and minimize human error.
化学反応の分析
Types of Reactions
1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxycyclohexyl)amino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the ketone group back to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated or alcohol derivative.
Substitution: Formation of substituted phenyl ethanones with different functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxycyclohexyl)amino)ethan-1-one involves its interaction with specific molecular targets. The amino and hydroxy groups may form hydrogen bonds with enzymes or receptors, altering their activity. The dichloro-substituted phenyl ring may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxyphenyl)amino)ethan-1-one: Similar structure but with a hydroxyphenyl group instead of a hydroxycyclohexyl group.
1-(4-Amino-3,5-dichlorophenyl)-2-((4-methoxycyclohexyl)amino)ethan-1-one: Similar structure but with a methoxycyclohexyl group instead of a hydroxycyclohexyl group.
Uniqueness
1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxycyclohexyl)amino)ethan-1-one is unique due to the presence of both a hydroxycyclohexyl group and a dichloro-substituted phenyl ring. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C14H18Cl2N2O2 |
|---|---|
分子量 |
317.2 g/mol |
IUPAC名 |
1-(4-amino-3,5-dichlorophenyl)-2-[(4-hydroxycyclohexyl)amino]ethanone |
InChI |
InChI=1S/C14H18Cl2N2O2/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9/h5-6,9-10,18-19H,1-4,7,17H2 |
InChIキー |
KMUUOPJIVQOZLC-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1NCC(=O)C2=CC(=C(C(=C2)Cl)N)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



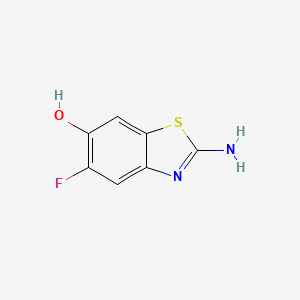
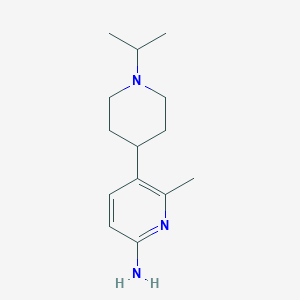
![3-[4-[(3,4-Dichlorophenyl)methylamino]phenyl]-3-ethoxypropanoic acid](/img/structure/B13858230.png)
![Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13858235.png)
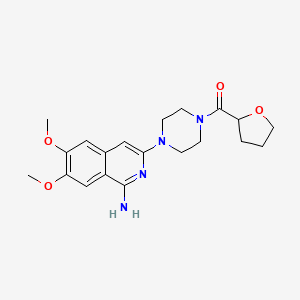
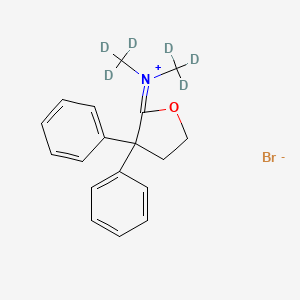
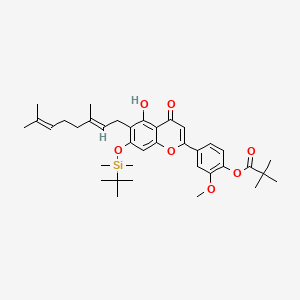
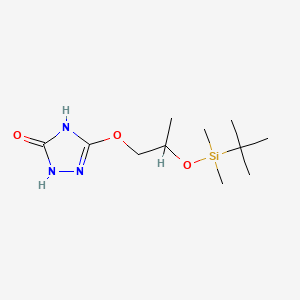
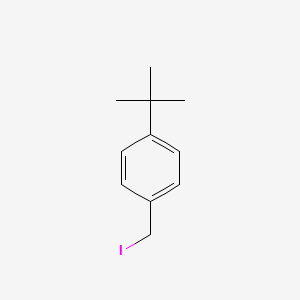
![N-((R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)pyrazine-2-carboxamide](/img/structure/B13858278.png)
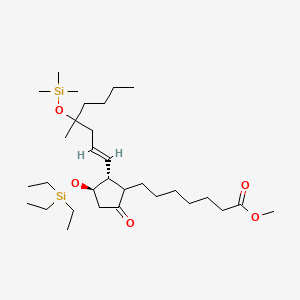
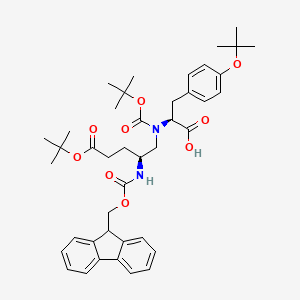
![7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel](/img/structure/B13858297.png)
